molecular formula C3HCl2F3 B1297523 1,2-Dichloro-3,3,3-trifluoropropene CAS No. 431-27-6

1,2-Dichloro-3,3,3-trifluoropropene

Cat. No. B1297523
CAS RN: 431-27-6
M. Wt: 164.94 g/mol
InChI Key: ZHJBJVPTRJNNIK-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,3,3-trifluoropropene is a chemical compound with the CAS Number: 431-27-6 . It has a molecular weight of 164.94 .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-3,3,3-trifluoropropene is represented by the formula C3HCl2F3 . More detailed structural information can be obtained from resources like ChemSpider and NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

1,2-Dichloro-3,3,3-trifluoropropene has a molecular weight of 164.94 . It has a boiling point of 53.7°C and a melting point of -109.2°C . The density of the compound is 1.4653 .

Scientific Research Applications

Synthesis and Transformation

1,2-Dichloro-3,3,3-trifluoropropene serves as a precursor in various synthetic procedures. It is employed in the convenient synthesis of 3,3,3-trifluoropropanoic acid by hydrolytic oxidation, where it's transformed into 3,3,3-trifluoropropanal dimethyl acetal and then efficiently converted to the acid form using hydrogen peroxide, iron chloride, and hydrochloric acid (Komata et al., 2008). It also serves as a critical intermediate, HCFO-1233xf, in the synthesis of 2,3,3,3-tetrafluoropropene, a process catalyzed by fluorinated chromia catalysts modified by elements like yttrium (Mao et al., 2014).

Catalysis and Polymerization

The compound is used in nickel-catalyzed regioselective coupling reactions, which is crucial in the production of fluorinated polymers and refrigerants. The versatility of 1,2-Dichloro-3,3,3-trifluoropropene is showcased in its ability to form different types of fluorinated products based on the reaction solvent used (Cheng et al., 2020). Its derivatives are also employed in the synthesis of novel cyclopentadienes and their zirconocene derivatives, which have shown promising results in the polymerization of ethylene to produce high-density polyethylene (Steffen et al., 2007).

Environmental Considerations

It is essential to understand the environmental fate of compounds like 1,2-Dichloro-3,3,3-trifluoropropene, especially when they are used as refrigerants. Studies have shown that while this compound is recalcitrant to microbial (co)metabolism, biomolecules might mediate its reductive transformation in low redox environments, a factor crucial for environmental impact assessments (Im et al., 2014).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and contact with skin and eyes should be prevented . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

The trans- isomer of this compound is of interest as a more environmentally friendly (lower GWP; global warming potential) refrigerant in air conditioners . This suggests potential future applications in the field of environmentally sustainable technologies.

properties

IUPAC Name

(Z)-1,2-dichloro-3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJBJVPTRJNNIK-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\Cl)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3,3,3-trifluoropropene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
W Mao, L Kou, B Wang, YB Bai, W Wang… - Applied Catalysis A …, 2015 - Elsevier
Gas-phase fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) was investigated over the fluorinated Cr 2 O 3 catalysts with and without …
Number of citations: 19 www.sciencedirect.com
W Dmowski - Journal of fluorine chemistry, 1985 - Elsevier
Phenyl-2-chloro-3,3,3-trifluoropropene and 1-phenyl-l,2-dichloro- 3,3,3-trifluoropropene were prepared from 1-phenyl-3,3,3- -trifluoropropene by a chlorination-dehydrochlorination …
Number of citations: 5 www.sciencedirect.com
T Zhang, C Zhang, X Ma, H Quan - Journal of Fluorine Chemistry, 2022 - Elsevier
Synthesis of 3,3,3-trifluoropropyne from chlorotrifluoropropene isomers in liquid phase - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 2 www.sciencedirect.com
W Mao, B Wang, Y Ma, W Zhang, Y Du, Y Qin… - Catalysis …, 2014 - Elsevier
For synthesis of 2,3,3,3-tetrafluoropropene, 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is an essential intermediate. We here report the catalytic fluorination of 1,1,2,3-…
Number of citations: 15 www.sciencedirect.com
RN Haszeldine - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… 1 : 2-Dichloro-3 : 3 : 3-trifluoropropene (3.2 g.) was dehalogenated by zinc dust (20 g.) and … 1 : 2-Dichloro-3 : 3 : 3-trifluoropropene was also obtained by the addition of chlorine to l-chloro…
Number of citations: 45 pubs.rsc.org
DJ Burton, GC Briney - The Journal of Organic Chemistry, 1970 - ACS Publications
Product distributions from the reaction of 3, 3-difluorotetrachloropropene (la) at 50 with aluminumchloride and bromide, titanium tetrachloride, and antimony pentachloride were …
Number of citations: 12 pubs.acs.org
Y Zhai, AJ Poss, RR Singh - Tetrahedron Letters, 2016 - Elsevier
Stereoselective synthesis of cis-1-chloro-3,3,3-trifluoropropene - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF …
Number of citations: 6 www.sciencedirect.com
JD McClure - The Journal of Organic Chemistry, 1970 - ACS Publications
In the triarylphosphine-catalyzed dimerization of acrylonitrile to 2-methyleneglutaronÍtrile (I) and 1, 4-di-cyano-l-butene (II), the importance of a proper balance between nucleophilicity of …
Number of citations: 98 pubs.acs.org
QC Wang, HF White, GL Gard - Journal of Fluorine Chemistry, 1979 - Elsevier
Roberts et al.[l] found that SFSCl adds to the triple bond in acetylene and propyne to produce 2-chlorovinylsulfur pentafluoride (C1CH= CHSF5) and 2-chloropropenylsulfur …
Number of citations: 19 www.sciencedirect.com
DH Campbell - 1955 - search.proquest.com
THE SYNTHESIS AND REACTIONS OF CERTAIN FLUORINE-CONTAINING ALKANES, CYCLOALKENES AND KETONES THE SYNTHESIS AND REACTIONS OF CERTAIN …
Number of citations: 2 search.proquest.com

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